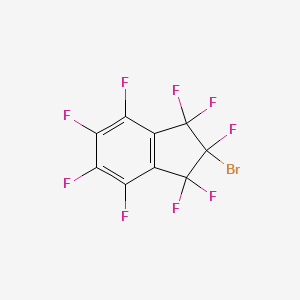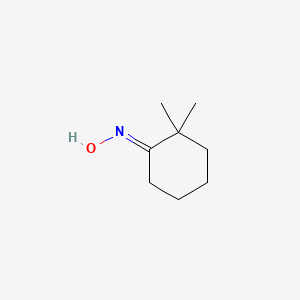
(E)-2,2-Dimethylcyclohexanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,2-Dimethylcyclohexanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
(E)-2,2-Dimethylcyclohexanone oxime can be synthesized through the condensation of 2,2-dimethylcyclohexanone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction proceeds as follows:
2,2-Dimethylcyclohexanone+Hydroxylamine→(E)-2,2-Dimethylcyclohexanone oxime+Water
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-2,2-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
科学的研究の応用
(E)-2,2-Dimethylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2,2-Dimethylcyclohexanone oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.
類似化合物との比較
Similar Compounds
- 2,2-Dimethylcyclohexanone oxime (Z-isomer)
- Cyclohexanone oxime
- Acetone oxime
Uniqueness
(E)-2,2-Dimethylcyclohexanone oxime is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules
特性
CAS番号 |
4500-17-8 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
(NE)-N-(2,2-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3/b9-7+ |
InChIキー |
SJMQCPHPTFSSRN-VQHVLOKHSA-N |
異性体SMILES |
CC\1(CCCC/C1=N\O)C |
正規SMILES |
CC1(CCCCC1=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


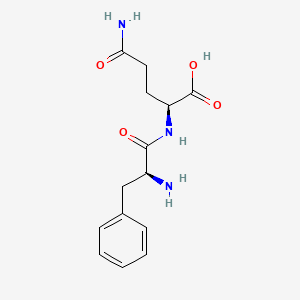

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
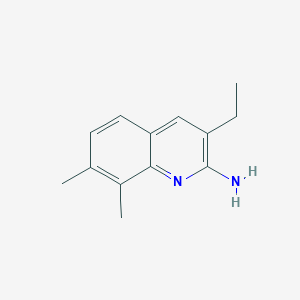
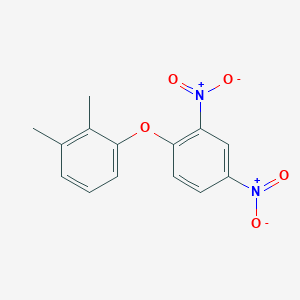
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
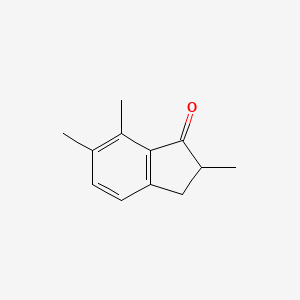
![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
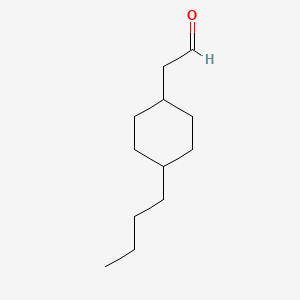
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
